- LSD1 inhibitor and preparation method and application thereof, World Intellectual Property Organization, , ,
Cas no 947141-86-8 (tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate)

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl trans-4-ethynylcyclohexylcarbamate
- tert-butyl N-(4-ethynylcyclohexyl)carbamate
- N-Boc-4-ethynylcyclohexanamine
- NZTBBJYAWNVCOE-XYPYZODXSA-N
- 4167AF
- SB12086
- trans-1-(Boc-amino)-4-ethynylcyclohexane
- AK186191
- tert-Butyl trans 4-ethynylcyclohexylcarbamate
- tert-Butyl trans-4-ethynylcyclohexanecarbamate
- J3.610.5
- 1,1-Dimethylethyl N-(trans-4-ethynylcyclohexyl)carbamate (ACI)
- (trans-4-Ethynylcyclohexyl)carbamic acid tert-butyl ester
- tert-Butyl (trans-4-ethynylcyclohexyl)carbamate
- tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate
- EN300-7003184
- CIS-1-(BOC-AMINO)-4-ETHYNYLCYCLOHEXANE
- MFCD12963985
- AKOS033980345
- SCHEMBL3378440
- 1824233-64-8
- trans-N-Boc-4-ethynylcyclohexanamine
- 1-(BOC-AMINO)-4-ETHYNYLCYCLOHEXANE
- SCHEMBL24136683
- tert-Butyl((1s,4s)-4-ethynylcyclohexyl)carbamate
- 947141-86-8
- AT32033
- 2352933-18-5
- DB-101516
- cis-tert-Butyl (4-ethynylcyclohexyl)carbamate
- AKOS025403987
- trans-(4-ethynyl-cyclohexyl)-carbamic acid tert-butyl ester
- EN300-315559
- F2147-2821
- CS-0059691
- tert-Butyl ((1s,4s)-4-ethynylcyclohexyl)carbamate
- tert-Butyl (cis-4-ethynylcyclohexyl)carbamate
- EN300-7000680
- tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate
- Z1509116444
- tert-butylN-(4-ethynylcyclohexyl)carbamate
- SCHEMBL3378438
- AT32032
- Carbamic acid, N-(4-ethynylcyclohexyl)-, 1,1-dimethylethyl ester
- TERT-BUTYL N-[(1R,4R)-4-ETHYNYLCYCLOHEXYL]CARBAMATE
- AS-66508
- A1-01308
- CS-0529335
- SY232351
-
- MDL: MFCD12963985
- インチ: 1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)/t10-,11-
- InChIKey: NZTBBJYAWNVCOE-XYPYZODXSA-N
- ほほえんだ: N([C@@H]1CC[C@@H](C#C)CC1)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 223.157228913g/mol
- どういたいしつりょう: 223.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 2.6
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D918650-5g |
trans-N-Boc-4-ethynylcyclohexanamine |
947141-86-8 | 97% | 5g |
$485 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK205-50mg |
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |
947141-86-8 | 95+% | 50mg |
203.0CNY | 2021-07-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07179-10G |
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |
947141-86-8 | 97% | 10g |
¥ 5,438.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1224817-5g |
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate |
947141-86-8 | 95% | 5g |
$480 | 2024-06-03 | |
Chemenu | CM317402-100g |
tert-Butyl trans-4-ethynylcyclohexylcarbamate |
947141-86-8 | 98% | 100g |
$2335 | 2023-02-01 | |
Life Chemicals | F2147-2821-0.5g |
tert-butyl (trans-4-ethynylcyclohexyl)carbamate |
947141-86-8 | 95%+ | 0.5g |
$704.0 | 2023-11-21 | |
Life Chemicals | F2147-2821-1g |
tert-butyl (trans-4-ethynylcyclohexyl)carbamate |
947141-86-8 | 95%+ | 1g |
$742.0 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07085-5g |
tert-Butyl trans-4-ethynylcyclohexylcarbamate |
947141-86-8 | 95% | 5g |
¥2276.0 | 2024-07-18 | |
TRC | B871075-100mg |
tert-Butyl trans-4-ethynylcyclohexylcarbamate |
947141-86-8 | 100mg |
$ 295.00 | 2022-06-06 | ||
Chemenu | CM317402-25g |
tert-Butyl trans-4-ethynylcyclohexylcarbamate |
947141-86-8 | 97% | 25g |
$1417 | 2021-06-15 |
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 合成方法
ごうせいかいろ 1
1.2 Reagents: Ammonium chloride Solvents: Water
ごうせいかいろ 2
- Adult T cell leukemia therapeutic or preventive agent containing benzodioxole derivative, Japan, , ,
ごうせいかいろ 3
1.2 Reagents: Water ; rt
- Compositions of serine hydroxymethyl transferase inhibitors for disease therapy, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Solvents: Methanol ; overnight, rt
- Preparation of ethanol or 1,2-ethanediol cyclohexyl antibiotic derivatives, World Intellectual Property Organization, , ,
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 °C; 5 °C → 25 °C; pH 5 - 6, 20 - 25 °C
1.3 Solvents: Isopropanol , Water ; 20 - 25 °C; 30 min, 20 - 25 °C; 1 h, 20 - 25 °C; 1 h, 0 °C
- Method for producing 1,3-benzodioxole derivative, World Intellectual Property Organization, , ,
ごうせいかいろ 6
1.2 12 h, rt
- Pyrrolopyridine derivatives as CDK9 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 7
- Preparation of bicyclic compounds for use in antibacterial applications, World Intellectual Property Organization, , ,
ごうせいかいろ 8
- Preparation of 1,3-benzodioxole derivatives, EZH1 and/or EZH2 inhibitors, and pharmaceuticals containing them for treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 9
1.2 12 h, rt
- Pyrrolo[2,3-b]pyridines as CDK9 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Raw materials
- TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE
- Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester
- trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
- tert-butyl N-(4-formylcyclohexyl)carbamate
- Dimethyl (2-oxopropyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate Preparation Products
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamateに関する追加情報
Introduction to tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate (CAS No. 947141-86-8)
tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 947141-86-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active molecules. The unique structural features of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate, including the presence of a tert-butyl group and a 4-ethynylcyclohexyl moiety, contribute to its distinctive chemical properties and potential utility in the development of novel therapeutic agents.
The tert-butyl group is a well-known sterically hindered alkyl group that often serves as a protecting group in organic synthesis. Its bulkiness can influence the reactivity and conformational preferences of adjacent functional groups, making it a valuable tool in designing molecules with specific three-dimensional shapes. In contrast, the 4-ethynylcyclohexyl moiety introduces a reactive alkyne functional group, which can participate in various coupling reactions such as Sonogashira coupling, allowing for further functionalization and diversification of the molecular structure. These structural elements make tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate a promising candidate for exploring new chemical spaces in drug discovery.
Recent advancements in synthetic methodologies have highlighted the importance of such multifunctional intermediates in streamlining the development of complex pharmaceuticals. The ability to introduce both protecting and reactive groups into a single molecule allows chemists to manipulate its reactivity with precision, facilitating efficient synthetic routes. For instance, the carbamate linkage in tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate can be selectively cleaved under mild conditions to reveal the underlying functionality, making it an attractive building block for constructing more intricate molecular architectures.
Moreover, the study of carbamates has seen considerable progress in recent years, particularly in their role as pharmacophores in drug design. Carbamate-based compounds have been explored for their potential as kinase inhibitors, protease inhibitors, and other enzyme-targeting agents. The structural motif of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate aligns well with these pharmacological interests, as it combines steric bulk with accessible reactive sites for further derivatization. This has led to its incorporation into various research projects aimed at identifying novel therapeutic candidates.
In the realm of medicinal chemistry, the alkyne functional group present in 4-ethynylcyclohexyl derivatives offers unique opportunities for post-synthetic modification. Alkynes are particularly amenable to cross-coupling reactions, which are cornerstone techniques in modern synthetic organic chemistry. These reactions enable the formation of carbon-carbon bonds under mild conditions and with high selectivity, making them indispensable tools for constructing complex molecules. By leveraging these reactions, researchers can attach diverse functional groups to the alkyne backbone of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate, thereby generating libraries of compounds for biological evaluation.
One notable application of this compound is its use as a precursor in the synthesis of macrocyclic peptides and peptidomimetics. Macrocycles are known to exhibit enhanced binding affinity and selectivity towards biological targets due to their rigid three-dimensional structures. The combination of a bulky tert-butyl group and an ethynyl substituent provides an ideal framework for constructing such macrocycles through iterative coupling reactions or ring-closing metathesis strategies. This approach has been successfully employed in recent studies to develop novel antimicrobial agents and antiviral compounds.
The versatility of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate also extends to its role as a chiral building block. The presence of a stereogenic center at the carbamate nitrogen allows for the preparation of enantiomerically pure derivatives, which are often required for pharmaceutical applications due to their improved pharmacokinetic properties. Chiral synthesis techniques can be applied to produce both enantiomers of this compound, enabling researchers to investigate stereochemical influences on biological activity.
Recent research has also explored the use of tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate in polymer chemistry and materials science. The incorporation of alkyne-functionalized monomers into polymer backbones has led to materials with enhanced mechanical strength and functional properties. These polymers find applications in coatings, adhesives, and even biodegradable materials. The unique reactivity profile of this compound makes it a valuable asset in designing advanced materials with tailored characteristics.
In conclusion, tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate (CAS No. 947141-86-8) represents a fascinating compound with broad utility across multiple domains of chemistry and biology. Its structural features—combining steric hindrance with reactive sites—make it an excellent candidate for synthetic applications ranging from drug development to material science. As research continues to uncover new methodologies and applications for this class of compounds, tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate is poised to remain at the forefront of innovation in chemical synthesis and medicinal chemistry.
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